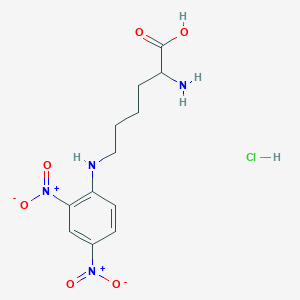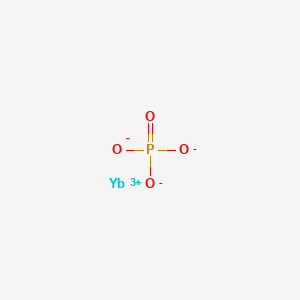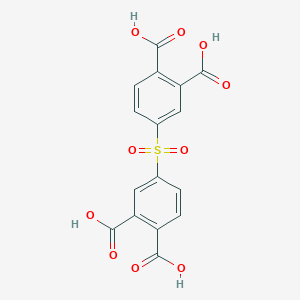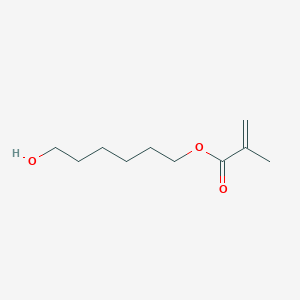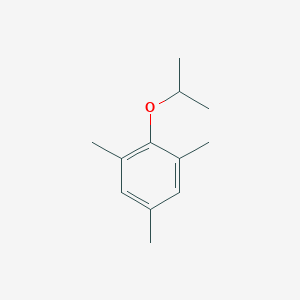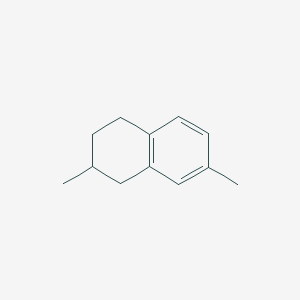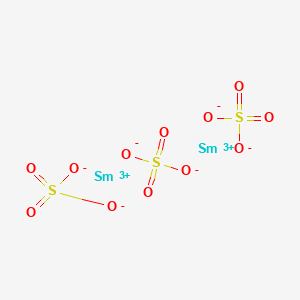
Samarium(III) sulfate
Vue d'ensemble
Description
Samarium(III) sulfate, with the chemical formula Sm₂(SO₄)₃, is a compound of samarium, a rare earth element, and sulfate. It is known for its high purity and is often used in various scientific and industrial applications. Samarium is part of the lanthanide series and exhibits unique chemical and physical properties that make its compounds valuable in multiple fields.
Mécanisme D'action
Target of Action
Samarium(III) sulfate is a compound formed by the lanthanide metal samarium It’s known that samarium compounds generally exhibit the +3 oxidation state .
Mode of Action
The mode of action of this compound is primarily through its interaction with other elements and compounds. For instance, in the synthesis of luminescent samarium(III) complexes, samarium(III) ion interacts with an appropriate organic ligand, enhancing the thermal stability and emission intensity of the spectral bands via the antenna effect .
Biochemical Pathways
These properties make them attractive materials in imaging, photonics, sensing, and coordination science .
Pharmacokinetics
One study has reported the preparation and optical features of samarium(iii) complexes , which might provide some insights into the behavior of this compound in various environments.
Result of Action
The result of this compound’s action is primarily observed in its luminescent properties. The complexes display characteristic luminescence peaks of samarium(III) ion at 566, 600, and 647 nm . Different coordination environments around samarium(III) ion result in different emission colors: bright orange and red color with intense peaks at 600 nm and 647 nm .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the mechanoluminescence (ML) of this compound crystals was detected when exposed to a titanium waveguide with a 22 kHz ultrasonic disperser . The ultrasound significantly increased the rate and intensity of a mechanical action on the crystals, providing a stable and bright glow sufficient to record an ML spectrum .
Analyse Biochimique
Biochemical Properties
Samarium(III) sulfate has been found to interact with various biomolecules. For instance, it forms complexes with bidentate fluorinate and secondary ligands, which are characterized by their luminescence properties . These complexes display characteristic luminescence peaks of Samarium(III) ion at 566, 600, and 647 nm . The nature of these interactions is largely dependent on the coordination environments around the Samarium(III) ion .
Cellular Effects
For example, some Samarium(III) complexes have shown selective inhibitory effects on cancer cell growth .
Molecular Mechanism
The molecular mechanism of this compound is primarily associated with its luminescent properties. The ligation of Samarium(III) ion with an appropriate organic ligand could enhance the thermal stability and emission intensity of the spectral bands via antenna effect . This effect is crucial for the transfer of absorbed ultraviolet (UV) energy to lanthanide(III) ions, giving rise to metal-centered luminescence .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can change over time. For instance, the luminescent properties of Samarium(III) complexes can vary depending on the coordination environments around the Samarium(III) ion . These complexes also exhibit thermal stability up to 240°C, demonstrating their potential for long-term use in various applications .
Transport and Distribution
It’s known that Samarium(III) complexes can interact with various transporters or binding proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Samarium(III) sulfate can be synthesized through the reaction of samarium oxide (Sm₂O₃) with sulfuric acid (H₂SO₄). The reaction typically involves dissolving samarium oxide in sulfuric acid, followed by crystallization to obtain the sulfate salt. The reaction can be represented as: [ \text{Sm}_2\text{O}_3 + 3\text{H}_2\text{SO}_4 \rightarrow \text{Sm}_2(\text{SO}_4)_3 + 3\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by reacting samarium oxide with sulfuric acid under controlled conditions to ensure high purity and yield. The process involves careful monitoring of temperature and concentration to optimize the reaction and crystallization steps.
Types of Reactions:
Oxidation and Reduction: this compound can undergo redox reactions, where samarium can be reduced to lower oxidation states or oxidized to higher states.
Substitution Reactions: It can participate in substitution reactions where the sulfate group can be replaced by other anions or ligands.
Common Reagents and Conditions:
Acids: Reacts readily with dilute sulfuric acid to form samarium ions and hydrogen gas.
Bases: Can react with bases to form samarium hydroxide.
Major Products Formed:
Samarium Hydroxide: Formed when reacting with bases.
Samarium Oxide: Can be obtained through thermal decomposition.
Applications De Recherche Scientifique
Samarium(III) sulfate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and in the preparation of other samarium compounds.
Biology: Employed in various biochemical assays and as a tracer in biological studies.
Medicine: Utilized in radiopharmaceuticals for cancer treatment, particularly in targeted radiotherapy.
Industry: Applied in the production of specialty glasses and ceramics, and in the manufacturing of permanent magnets.
Comparaison Avec Des Composés Similaires
Samarium(III) Chloride (SmCl₃): Similar in terms of its use in catalysis and luminescent materials but differs in solubility and reactivity.
Samarium(III) Nitrate (Sm(NO₃)₃): Used in similar applications but has different solubility and hygroscopic properties.
Samarium(III) Oxide (Sm₂O₃): Used as a precursor in the synthesis of other samarium compounds and in ceramics.
Uniqueness: Samarium(III) sulfate is unique due to its sulfate group, which imparts specific solubility and reactivity characteristics. Its ability to form stable complexes makes it particularly valuable in catalysis and luminescent applications.
Propriétés
IUPAC Name |
samarium(3+);trisulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.2Sm/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSITDBROURTQX-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sm+3].[Sm+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O12S3Sm2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70890713 | |
| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13692-98-3 | |
| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013692983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disamarium trisulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the acoustic properties of Samarium(III) Sulfate solutions?
A1: Research has explored the ultrasonic absorption spectra of aqueous this compound solutions []. This involves studying how the solutions absorb sound waves at different frequencies, providing insights into the compound's behavior at a molecular level. While the abstract provided doesn't detail the specific findings, this type of research is crucial for understanding the fundamental properties of this compound and its potential applications, particularly in fields like materials science and acoustics.
Q2: Can this compound exhibit mechanoluminescence?
A2: Yes, studies have shown that this compound crystals can exhibit mechanoluminescence when activated by ultrasound []. This means that the crystals emit light in response to mechanical stress induced by the ultrasound waves. This intriguing property makes this compound a promising candidate for applications in areas like stress sensing, damage detection, and potentially even novel display technologies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


